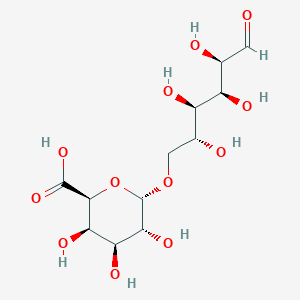

Melibiouronic acid

Descripción

The exact mass of the compound Melibiouronic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Disaccharides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Melibiouronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Melibiouronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

109280-58-2 |

|---|---|

Fórmula molecular |

C12H20O12 |

Peso molecular |

356.28 g/mol |

Nombre IUPAC |

(2S,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexoxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C12H20O12/c13-1-3(14)5(16)6(17)4(15)2-23-12-9(20)7(18)8(19)10(24-12)11(21)22/h1,3-10,12,14-20H,2H2,(H,21,22)/t3-,4+,5+,6+,7-,8+,9+,10-,12-/m0/s1 |

Clave InChI |

NBTUEARNKVTGKY-RBAZEOKYSA-N |

SMILES |

C(C(C(C(C(C=O)O)O)O)O)OC1C(C(C(C(O1)C(=O)O)O)O)O |

SMILES isomérico |

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)C(=O)O)O)O)O |

SMILES canónico |

C(C(C(C(C(C=O)O)O)O)O)OC1C(C(C(C(O1)C(=O)O)O)O)O |

Sinónimos |

melibiouronic acid O-(galactopyranosyluronic acid)-(1-6)glucose |

Origen del producto |

United States |

Q & A

Q. What are the standard analytical methods for characterizing Melibiouronic acid’s structural and chemical properties?

To confirm the identity and purity of Melibiouronic acid, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C, 2D-COSY), high-performance liquid chromatography (HPLC) with refractive index or mass spectrometry detection, and elemental analysis. X-ray crystallography is recommended for definitive structural elucidation. For known derivatives, cross-referencing spectral data with published literature is critical to validate assignments . Purity assessments should include melting point determination, thin-layer chromatography (TLC), and quantitative NMR with internal standards.

Q. What experimental protocols are recommended for synthesizing Melibiouronic acid with high reproducibility?

Synthesis protocols should detail solvent systems (e.g., aqueous acidic or basic conditions), temperature gradients, and catalysts (e.g., enzymatic vs. chemical hydrolysis). Purification steps must specify column chromatography parameters (stationary phase, eluent ratios) or recrystallization solvents. Yield optimization requires iterative testing of reaction times and stoichiometric ratios. For reproducibility, all procedures must include exact equipment specifications (e.g., rotary evaporator settings) and batch-to-batch variability assessments .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when characterizing novel Melibiouronic acid derivatives?

Discrepancies in NMR or mass spectrometry data may arise from stereochemical variations, solvent artifacts, or impurities. To address these:

- Perform comparative analysis with structurally analogous compounds.

- Use deuterated solvents and control experiments to rule out solvent interference.

- Employ advanced techniques like H-C HSQC or HMBC for ambiguous signal assignment.

- Validate purity via orthogonal methods (e.g., HPLC-MS coupled with charged aerosol detection). Contradictory data should be cross-checked against synthetic intermediates and reaction pathways to identify side products .

Q. What methodological considerations are critical for designing in vitro studies on Melibiouronic acid’s bioactivity?

- Model Selection: Use cell lines or enzymatic assays relevant to the hypothesized mechanism (e.g., inflammatory markers for immunomodulatory studies).

- Dose-Response Curves: Include at least five concentrations spanning three orders of magnitude to assess efficacy and toxicity.

- Controls: Negative (vehicle-only), positive (established bioactive compounds), and interference controls (e.g., heat-inactivated enzymes).

- Data Validation: Replicate experiments across independent batches and use statistical models (ANOVA with post-hoc tests) to account for variability. Document all conditions in supplementary materials to ensure reproducibility .

Q. How can researchers address low reproducibility in Melibiouronic acid’s reported biological effects across studies?

Inconsistent results often stem from variability in compound purity, solvent choice (e.g., DMSO vs. aqueous buffers), or assay conditions. Mitigation strategies include:

- Standardizing compound sourcing and characterization (e.g., third-party validation via elemental analysis).

- Pre-treating samples to remove endotoxins or residual solvents.

- Reporting detailed metadata (e.g., cell passage numbers, incubation humidity).

- Conducting meta-analyses of existing data to identify confounding variables .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-dependent effects of Melibiouronic acid in complex biological systems?

- Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC/IC values.

- Apply mixed-effects models for clustered data (e.g., repeated measurements in animal studies).

- For omics datasets, combine false discovery rate (FDR) correction with pathway enrichment analysis (e.g., KEGG, GO terms) to prioritize biologically relevant findings .

Q. How should researchers validate computational predictions of Melibiouronic acid’s molecular interactions (e.g., docking studies)?

Computational results must be experimentally verified using:

- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements.

- Site-directed mutagenesis to test critical residues identified in docking models.

- Competitive inhibition assays with known ligands to confirm specificity .

Ethical and Reporting Standards

Q. What are the minimum data requirements for publishing studies on Melibiouronic acid in peer-reviewed journals?

Journals require:

- Full synthetic protocols, including failure conditions.

- Raw spectral data (NMR, MS) in supplementary files.

- Purity documentation (≥95% by HPLC).

- Negative results and outlier analyses to prevent publication bias.

- Compliance with FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.